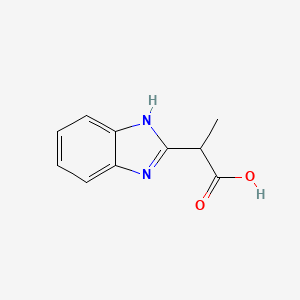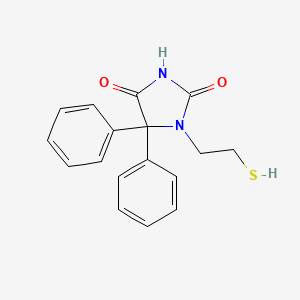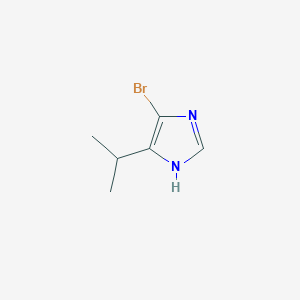![molecular formula C13H17Cl2N3O B13986944 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their reactivity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one typically involves the reaction of bis(2-chloroethyl)amine with benzimidazole derivatives. One common method involves the following steps:
Starting Materials: Bis(2-chloroethyl)amine and a benzimidazole derivative.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Procedure: The bis(2-chloroethyl)amine is added to the benzimidazole derivative in the presence of a base, such as triethylamine. The mixture is then heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and benzimidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives and amines, which can be further utilized in different applications.
科学研究应用
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cell division and induces cell death. The primary molecular targets are the guanine bases in the DNA, which are highly susceptible to alkylation.
相似化合物的比较
Similar Compounds
Cyclophosphamide: A well-known alkylating agent used in chemotherapy. It shares the bis(2-chloroethyl)amino group but has a different core structure.
Chlorambucil: Another alkylating agent with similar DNA-alkylating properties but a different chemical structure.
Melphalan: An alkylating agent used in the treatment of multiple myeloma, also containing bis(2-chloroethyl)amino groups.
Uniqueness
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one is unique due to its benzimidazole core, which imparts specific chemical and biological properties. The presence of the benzimidazole ring enhances its stability and potential interactions with biological targets, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C13H17Cl2N3O |
|---|---|
分子量 |
302.20 g/mol |
IUPAC 名称 |
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H17Cl2N3O/c14-5-7-17(8-6-15)9-10-18-12-4-2-1-3-11(12)16-13(18)19/h1-4H,5-10H2,(H,16,19) |
InChI 键 |
NVTJZQAEHNSDMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
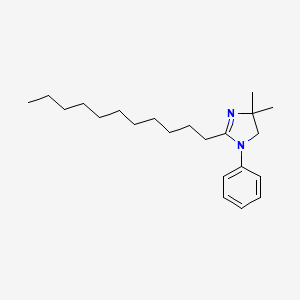

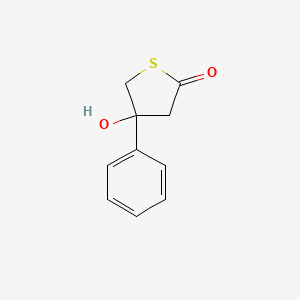


![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)

